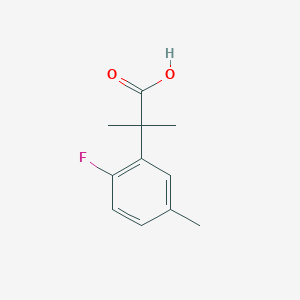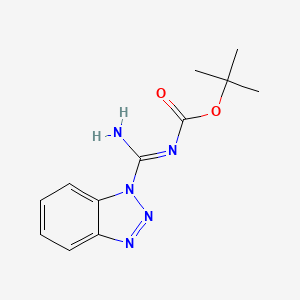
(5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone is a compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone typically involves the condensation of thiophene derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for various applications in pharmaceuticals and material science.
化学反応の分析
Types of Reactions
(5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
科学的研究の応用
(5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
作用機序
The mechanism of action of (5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Thiophene: A basic five-membered ring compound with a sulfur atom.
2-Thiophenemethylamine: A thiophene derivative with an amino group.
(4-Amino-2-(arylamino)thiazol-5-yl)(thiophen-2-yl)methanone: A thiophene derivative with a thiazole ring.
Uniqueness
(5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone is unique due to its specific substitution pattern and the presence of both an aminomethyl group and a thiophen-2-yl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5H,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKQQCOUYVGBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)

![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345850.png)

![1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13345854.png)
![4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13345879.png)

![tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13345881.png)


